molecular formula C13H12N2O B1324220 6-(4-Cyanophenyl)-6-oxohexanenitrile CAS No. 898767-51-6

6-(4-Cyanophenyl)-6-oxohexanenitrile

Cat. No. B1324220
M. Wt: 212.25 g/mol
InChI Key: NYMMMHHOYAIIQO-UHFFFAOYSA-N
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Description

The compound “6-(4-Cyanophenyl)-6-oxohexanenitrile” is an organic compound containing a cyanophenyl group and a nitrile group. The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, and the nitrile group is a functional group consisting of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of “6-(4-Cyanophenyl)-6-oxohexanenitrile” would likely consist of a benzene ring attached to a six-carbon chain with a nitrile group at the end. The fourth carbon of the benzene ring would also be attached to a cyanide group .


Chemical Reactions Analysis

Again, while specific reactions involving “6-(4-Cyanophenyl)-6-oxohexanenitrile” are not available, similar compounds undergo a variety of reactions. For instance, phenol hydrogenation is a common reaction used to produce cyclohexanone and cyclohexanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Cyanophenyl)-6-oxohexanenitrile” would depend on its specific structure. For example, “N-(4-Cyanophenyl)-glycine” has a melting point of 237 °C and a density of 1.30 g/cm3 .

Scientific Research Applications

Application

“6-(4-Cyanophenyl)-6-oxohexanenitrile” is used in the synthesis of side chain liquid crystal polymers . These polymers have been extensively studied due to their considerable application potential in a range of advanced technologies .

Method of Application

The compound is used in the synthesis of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymer and its random copolymers with methyl methacrylate (MMA) and 4-benzoylphenyl methacrylate (BPMA) by free radical polymerization .

Results or Outcomes

The thermotropic properties of these copolymers were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements were employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

Organic Chemistry

Application

“6-(4-Cyanophenyl)-6-oxohexanenitrile” is used in the synthesis of N-aroyl-N′-(4′-cyanophenyl)thioureas . These compounds are known to exhibit a wide variety of biological activities and have been used as ligands in the extraction, separation, and determination of heavy metals .

Method of Application

The compound is used in the synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea via different applications of aroyl isocyanate and 4-aminobenzonitrile .

Results or Outcomes

The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods. The crystal structure of the title compound was determined by an X-ray single-crystal technique .

High-k Dielectric Materials

Application

“6-(4-Cyanophenyl)-6-oxohexanenitrile” is used in the synthesis of high-k dielectric materials for organic field effect transistors (OFETs) .

Method of Application

The compound is used in the synthesis of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymer and its random copolymers with methyl methacrylate (MMA) and 4-benzoylphenyl methacrylate (BPMA) by free radical polymerization .

Results or Outcomes

The thermotropic properties of these copolymers were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements were employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

Biosensing Applications

Application

Perylene and its derivatives, including “6-(4-Cyanophenyl)-6-oxohexanenitrile”, have attracted extensive attention due to their excellent photoelectric activity and good structural controllability . They are used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .

Method of Application

The compound is used in the synthesis of perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene .

Results or Outcomes

The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . Moreover, the ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L−1 with a detection limit of 0.96 nmol L−1 .

High-k Dielectric Materials for Organic Field Effect Transistors (OFETs)

Application

“6-(4-Cyanophenyl)-6-oxohexanenitrile” is used in the synthesis of high-k dielectric materials for organic field effect transistors (OFETs) .

Method of Application

The compound is used in the synthesis of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymer and its random copolymers with methyl methacrylate (MMA) and 4-benzoylphenyl methacrylate (BPMA) by free radical polymerization .

Results or Outcomes

The thermotropic properties of these copolymers were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements were employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

Biosensing Applications

Application

Perylene and its derivatives, including “6-(4-Cyanophenyl)-6-oxohexanenitrile”, have attracted extensive attention due to their excellent photoelectric activity and good structural controllability . They are used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .

Method of Application

The compound is used in the synthesis of perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene .

Results or Outcomes

The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . Moreover, the ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L−1 with a detection limit of 0.96 nmol L−1 .

Future Directions

The future directions for research on “6-(4-Cyanophenyl)-6-oxohexanenitrile” would depend on its properties and potential applications. For example, if it has anti-inflammatory properties like Crisaborole, it could be studied for potential use in treating inflammatory conditions .

properties

IUPAC Name

4-(5-cyanopentanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMMHHOYAIIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642227
Record name 4-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cyanophenyl)-6-oxohexanenitrile

CAS RN

898767-51-6
Record name 4-Cyano-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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